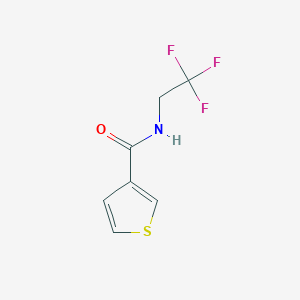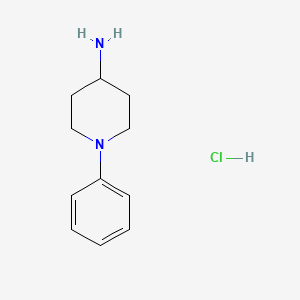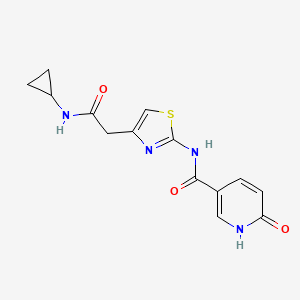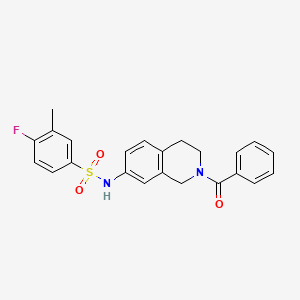![molecular formula C18H12BrCl2F3N2OS B2795194 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318959-19-2](/img/structure/B2795194.png)
4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields, including medicinal chemistry, due to their biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “4-{[(4-bromophenyl)sulfanyl]methyl}aniline” and “4-Bromophenyl methyl sulfone” can be synthesized through various reactions . For instance, “4-Bromophenyl methyl sulfone” can be used to synthesize biaryl methyl sulfones .Applications De Recherche Scientifique
Pyrazoles in Medicinal Chemistry
Pyrazoles, including derivatives with trifluoromethyl groups, have been extensively studied for their medicinal properties. They are recognized for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The unique reactivity and structural versatility of pyrazoles make them valuable scaffolds in drug discovery, highlighting the potential for compounds like 4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole to serve as key intermediates in the synthesis of pharmacologically active agents (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Chemistry and Synthesis
The synthesis and transformation of heterocyclic compounds, such as pyrazoles, are critical in the development of new chemical entities with potential application in material science, pharmaceuticals, and agrochemicals. The synthesis approaches for pyrazoles, including those with substituents similar to the compound , involve various methodologies that can be tailored for the creation of compounds with desired properties (Dar & Shamsuzzaman, 2015). This underscores the importance of chemical synthesis techniques in exploring the full potential of complex molecules for scientific applications.
Environmental and Agrochemical Research
In environmental science and agrochemistry, the study of compounds structurally related to this compound could contribute to the development of new pesticides and herbicides. The sorption behavior of related phenoxy herbicides, for instance, has implications for environmental safety and the design of compounds with favorable degradation profiles (Werner, Garratt, & Pigott, 2012).
Mécanisme D'action
Target of Action
Similar compounds have been used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Pyrazoline derivatives, which this compound is a part of, have been reported to exhibit a range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It’s known that pyrazoline derivatives can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals .
Result of Action
It’s known that similar compounds can affect acetylcholinesterase (ache) activity and malondialdehyde (mda) levels in the brain . This can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions can be influenced by the specific functional groups present in the compound.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Related compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2F3N2OS/c1-26-17(27-15-7-4-11(20)8-14(15)21)13(16(25-26)18(22,23)24)9-28-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNMXWFMFYSYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CSC2=CC=C(C=C2)Br)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-methyl 3-ethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2795111.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2795113.png)
![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)

![2,6-difluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2795120.png)
![Tert-butyl 3-[(3-methylbut-2-en-1-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2795122.png)


![2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2795127.png)

![1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2795130.png)

![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)
![1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2795133.png)
